
Clarithromycin EP Impurity D;N-Desmethylclarithromycin;Clarithromycin impurity D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl Clarithromycin: is a metabolite of clarithromycin, a macrolide antibiotic. This compound is formed through the N-demethylation of clarithromycin, a process primarily mediated by the cytochrome P450 3A (CYP3A) subfamily in the liver . N-Desmethyl Clarithromycin retains some of the antibacterial properties of its parent compound and is of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Clarithromycin involves the N-demethylation of clarithromycin. This reaction can be carried out using human liver microsomes in the presence of NADPH, which facilitates the activity of cytochrome P450 enzymes . The reaction conditions typically include an incubation period of 60 minutes at physiological pH and temperature.
Industrial Production Methods: Industrial production of N-Desmethyl Clarithromycin is not as common as its synthesis for research purposes. the process would likely involve large-scale bioreactors containing human liver microsomes or recombinant enzymes to catalyze the N-demethylation of clarithromycin under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: N-Desmethyl Clarithromycin primarily undergoes oxidation and reduction reactions. The compound can also participate in substitution reactions, particularly involving its hydroxyl and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of cytochrome P450 enzymes.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated and demethylated derivatives of N-Desmethyl Clarithromycin .
Scientific Research Applications
Chemistry: N-Desmethyl Clarithromycin is used as a reference standard in analytical chemistry to study the metabolism of clarithromycin and related compounds .
Biology: In biological research, this compound is used to investigate the metabolic pathways of macrolide antibiotics and their interactions with cytochrome P450 enzymes .
Medicine: N-Desmethyl Clarithromycin has been studied for its antibacterial properties and its potential role in treating bacterial infections resistant to clarithromycin .
Industry: In the pharmaceutical industry, N-Desmethyl Clarithromycin is used in the development of new antibiotics and in the quality control of clarithromycin formulations .
Mechanism of Action
N-Desmethyl Clarithromycin exerts its effects by inhibiting bacterial protein synthesis. It binds to the bacterial 50S ribosomal subunit, preventing the translocation of amino acids during translation and protein assembly . This mechanism is similar to that of clarithromycin, although the potency may vary.
Comparison with Similar Compounds
Clarithromycin: The parent compound, widely used as an antibiotic.
Erythromycin: Another macrolide antibiotic with a similar structure and mechanism of action.
Azithromycin: A related macrolide with a broader spectrum of activity.
Uniqueness: N-Desmethyl Clarithromycin is unique in that it is a metabolite of clarithromycin, providing insights into the metabolic fate of the parent compound. Its study helps in understanding the pharmacokinetics and potential side effects of clarithromycin therapy .
Properties
IUPAC Name |
14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,44)30(41)20(4)27(39)18(2)16-36(9,46-13)32(51-34-28(40)24(38-11)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-35(8,45-12)31(42)23(7)48-26/h18-26,28-32,34,38,40-42,44H,14-17H2,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJTVUQEURKBDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)OC)C)C)O)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
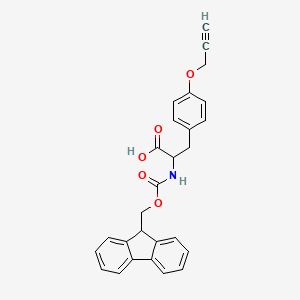

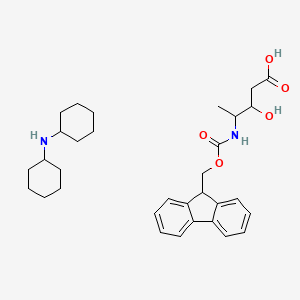
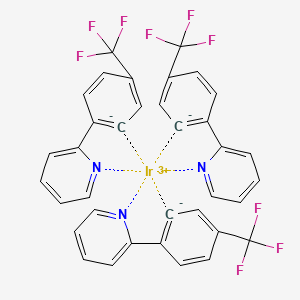
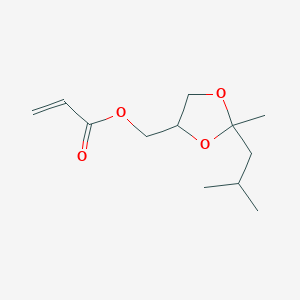
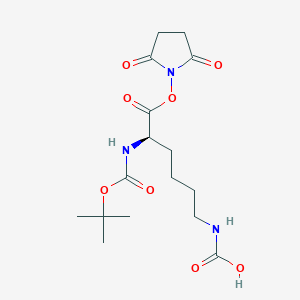
![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
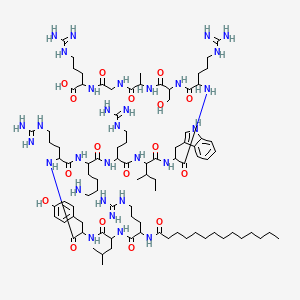

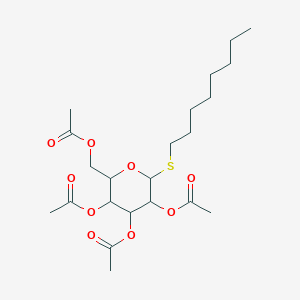
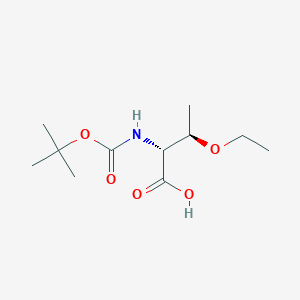
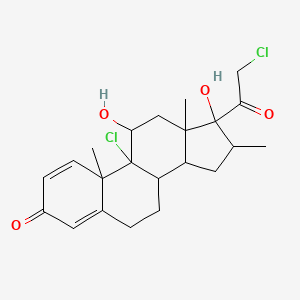
![2-Biphenyl-4-yl-3-piperazin-1-ylmethylbenzo[d]imidazo[2,1-b]thiazole](/img/structure/B13398063.png)
